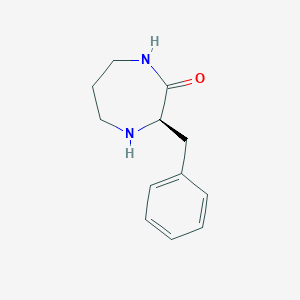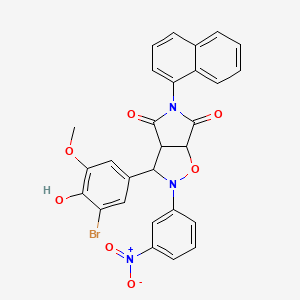![molecular formula C11H10N4O4S B12623745 1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide](/img/structure/B12623745.png)
1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide is an organic compound belonging to the class of sulfanilides These compounds are characterized by the presence of a sulfanilide moiety, which is an aromatic compound containing a sulfanilide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of palladium-catalyzed asymmetric hydrogenation of cyclic N-sulfonylketimines. This method has been shown to produce optically active sulfahydantoins with high enantiomeric excess (up to 98%) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of palladium-catalyzed reactions and other catalytic processes in large-scale synthesis is a common approach in the pharmaceutical and chemical industries.
Análisis De Reacciones Químicas
Types of Reactions
1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen gas for hydrogenation reactions, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, asymmetric hydrogenation of cyclic N-sulfonylketimines produces optically active sulfahydantoins .
Aplicaciones Científicas De Investigación
1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of protein tyrosine phosphatase enzymes, which play a crucial role in regulating various cellular processes. By inhibiting these enzymes, the compound can modulate signaling pathways and exert its effects on cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,5-Thiadiazolidin-3-one, 5-[1-fluoro-3-hydroxy-7-(3-hydroxy-3-methylbutoxy)-2-naphthalenyl]-, 1,1-dioxide
- 5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide
Uniqueness
1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit protein tyrosine phosphatase enzymes sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H10N4O4S |
|---|---|
Peso molecular |
294.29 g/mol |
Nombre IUPAC |
5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C11H10N4O4S/c16-10-2-1-7(8-4-12-13-5-8)3-9(10)15-6-11(17)14-20(15,18)19/h1-5,16H,6H2,(H,12,13)(H,14,17) |
Clave InChI |
AWJCGCGVPLYIEF-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NS(=O)(=O)N1C2=C(C=CC(=C2)C3=CNN=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one](/img/structure/B12623663.png)
![3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12623668.png)
![4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623671.png)
![2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid](/img/structure/B12623682.png)
![1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12623685.png)

![7-Oxa-12-thia-3-aza-spiro[5.6]dodecane](/img/structure/B12623691.png)

![2-[(4-Benzoylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12623699.png)

![6-(3-Chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12623719.png)
![tert-butyl (3S)-3-{[4-(cyclopentylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B12623726.png)


